molecular formula C7H12ClNO2 B2814760 2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride CAS No. 1909358-90-2

2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride

Cat. No. B2814760
CAS RN: 1909358-90-2
M. Wt: 177.63
InChI Key: NGBOUWOVCLGJIA-UHFFFAOYSA-N
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Description

“2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride” is an organic compound . It is one of the numerous organic compounds that are part of the comprehensive catalog of life science products . It is used for medicinal purposes .


Molecular Structure Analysis

The molecular formula of “2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride” is C7H12ClNO2 . The molecular weight is 177.63 . The IUPAC name is "2-(1-methylpyrrolidin-3-ylidene)acetic acid; hydrochloride" . The InChI code is "1S/C7H11NO2.ClH/c1-8-3-2-6(5-8)4-7(9)10;/h4H,2-3,5H2,1H3,(H,9,10);1H" .


Physical And Chemical Properties Analysis

“2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride” appears as a powder . It has a melting point of 94-96°C . It is stored at room temperature .

Scientific Research Applications

Tropane Alkaloids Biosynthesis

Studies on compounds related to 2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride, such as 1-Methylpyrrolidine-2-acetic acid, have investigated their role as precursors in the biosynthesis of tropane alkaloids in plants like Erythroxylum coca and Datura innoxia. However, specific incorporation of these compounds into alkaloids such as hyoscyamine, scopolamine, cocaine, and cuscohygrine has been found to be very low, suggesting that 1-methylpyrrolidine acid derivatives are not efficient precursors for tropane alkaloids (Huang et al., 1996).

Synthesis of Melophlin Family Compounds

In the synthesis of naturally occurring 3-acyltetramic acids (3-acylpyrrolidine-2,4-diones), such as those in the melophlin family, α-aminoesters or their hydrochlorides have been utilized. These compounds, including those structurally similar to 2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride, have been prepared through cyclization processes under mild conditions, highlighting the utility of these derivatives in the synthesis of complex natural products (Schobert & Jagusch, 2005).

Inhibition of HCV Polymerase

The asymmetric synthesis of highly substituted N-acylpyrrolidines, involving derivatives similar to 2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride, has been described for potential therapeutic applications. These derivatives have shown efficacy in inhibiting HCV polymerase, illustrating their significance in the development of treatments for viral infections (Agbodjan et al., 2008).

Organocatalysis in Asymmetric Synthesis

Derivatives such as homochiral methyl 4-aminopyrrolidine-2-carboxylates, structurally related to 2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride, have been utilized as catalysts for asymmetric Michael additions of ketones to nitroalkenes. This application underlines the role of such compounds in facilitating chemo- and enantioselective synthetic processes, contributing to the field of organocatalysis (Ruiz-Olalla et al., 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

(2E)-2-(1-methylpyrrolidin-3-ylidene)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-8-3-2-6(5-8)4-7(9)10;/h4H,2-3,5H2,1H3,(H,9,10);1H/b6-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBOUWOVCLGJIA-CVDVRWGVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC(=O)O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC/C(=C\C(=O)O)/C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride

CAS RN

1909358-90-2
Record name 2-(1-methylpyrrolidin-3-ylidene)acetic acid hydrochloride
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